![molecular formula C21H26N2O4S B2723080 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide CAS No. 922094-18-6](/img/structure/B2723080.png)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Novel Skeletons
- Synthesis and Structural Insights : Research involving dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1, 4]oxazepine-1,2-dicarboxylate led to the creation of novel oxazapolycyclic skeletons, showcasing the potential of such structures in developing unique compounds with strong blue emission properties. This highlights the utility in photophysical studies and the creation of materials with specific light-emission characteristics (Petrovskii et al., 2017).
Photosensitizers for Photodynamic Therapy
- Development of Zinc Phthalocyanines : New zinc phthalocyanine derivatives have been synthesized and characterized, revealing their usefulness as photosensitizers in photodynamic therapy, especially for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties mark them as potential candidates for Type II photosensitizers (Pişkin et al., 2020).
Novel Heterocyclic Compounds
- Synthesis of Triazepines and Pyrimidines : The utilization of 4-toluenesulfonamide for synthesizing novel triazepines, pyrimidines, and azoles showcases the versatility of sulfonamide groups in the construction of diverse heterocyclic compounds, which could have various scientific and pharmacological applications (Khodairy et al., 2016).
Nonlinear Optical Properties
- Benzimidazole-tethered Oxazepines : A study on benzimidazole-tethered oxazepine hybrids revealed their potential in nonlinear optical (NLO) applications, determined through computational hyperpolarizability studies. This indicates their applicability in materials science, especially in developing components for optical technologies (Almansour et al., 2016).
Antimicrobial and Antifungal Activities
- Pyrazoline and Pyrazole Derivatives : Research into pyrazoline and pyrazole derivatives, bearing benzenesulfonamide moieties, demonstrated significant antimicrobial and antifungal activities. This underscores the potential of incorporating sulfonamide functional groups into heterocyclic compounds for developing new antimicrobial agents (Hassan, 2013).
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-23-18-11-10-17(14-19(18)27-15-21(2,3)20(23)24)22-28(25,26)13-12-16-8-6-5-7-9-16/h5-11,14,22H,4,12-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFUHIXSXWKBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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